3,4-Dichloro-6-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1204812-13-4 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.073 |
IUPAC Name |
3,4-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
InChI Key |
GQZHWYUBBBXVSI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Cl)Cl |
Synonyms |
3,4-Dichloro-6-methylquinoline |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dichloro 6 Methylquinoline
De Novo Synthesis Pathways
De novo synthesis offers a versatile approach to constructing the 3,4-dichloro-6-methylquinoline core by assembling the bicyclic structure from simpler, non-quinoline starting materials.
One common strategy involves the cyclization of substituted anilines. For instance, the reaction of an appropriately substituted aniline (B41778) with malonic acid in the presence of phosphorus oxychloride can yield a dichloroquinoline derivative. semanticscholar.org A specific route to a related compound, 3-methyl-4,7-dichloroquinoline, involves the condensation of m-chloroaniline with α-oxalo-propionic acid diethylester, followed by saponification, decarboxylation, and subsequent chlorination. google.com This highlights a general principle where the substitution pattern on the final quinoline (B57606) is determined by the choice of the initial aniline precursor.
Another relevant method is the Meth-Cohn synthesis, a variation of the Vilsmeier-Haack reaction. This approach utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a reactive chloroiminium intermediate that cyclizes with β-keto esters to form chlorinated quinolines. The regioselectivity of this reaction is governed by the substituents on the aniline precursor.
Cyclization and annulation reactions represent a broad class of synthetic methods for quinoline synthesis. These can involve the formation of one or two rings in a single or multi-step process. While specific examples for the direct synthesis of this compound are not prevalent in the provided literature, general strategies for quinoline formation are well-established. These include the Skraup, Doebner-von Miller, and Combes quinoline syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones under acidic conditions. researchgate.net Modifications of these classical methods, such as using solid absorbents or microwave irradiation, have been developed to improve yields and reaction conditions. researchgate.net
More advanced annulation strategies include metal-catalyzed C-H activation/cyclization reactions. For example, a cobalt(III)-catalyzed reaction of anilines with alkynes has been reported for the synthesis of a broad range of quinolines. organic-chemistry.org
Multi-Step Synthetic Sequences from Aromatic Amine Precursors
Regioselective Chlorination Strategies for Quinoline Precursors
The direct chlorination of a pre-formed 6-methylquinoline (B44275) or a related precursor is a common approach to introduce the chloro substituents at the 3- and 4-positions. The success of this strategy hinges on controlling the regioselectivity of the chlorination reaction.
Phosphorus oxychloride (POCl₃) is a widely used reagent for both cyclization and chlorination in quinoline synthesis. semanticscholar.orgrsc.org It can be used to convert hydroxyquinolines to their corresponding chloro derivatives. For example, 4-hydroxy-2-quinolone can be treated with thionyl chloride in dioxane followed by phosphorus oxychloride to yield 2,3,4-trichloroquinoline. rsc.org Similarly, treatment of 2,4-dichloro-6-methyl-quinoline with freshly prepared methanolic sodium methoxide (B1231860) solution followed by neutralization can be a step in a multi-step synthesis. semanticscholar.org
Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent. For instance, starting from 6-methoxy-4-methylquinoline, electrophilic chlorination using sulfuryl chloride in dichloromethane (B109758) at 0°C selectively substitutes the 2-position. The presence of directing groups, such as a methyl group, can influence the position of chlorination. A methyl group at the C3 position, for instance, electronically directs electrophilic chlorination to the adjacent C2 position due to its electron-donating effect. smolecule.com
| Reagent | Precursor Type | Conditions | Product Type |
| POCl₃ | Hydroxyquinolines | Reflux | Chloroquinolines |
| SO₂Cl₂ | Substituted Quinolines | Dichloromethane, 0°C | Chloroquinolines |
| PCl₅ | Hydroxyquinolines | Chlorobenzene (B131634), 130-135°C | Chloroquinolines |
Table 1: Common Chlorinating Agents and Conditions for Quinoline Precursors
Besides SO₂Cl₂ and POCl₃, other reagents can be employed for the chlorination of quinolines. Phosphorus pentachloride (PCl₅) is a potent chlorinating agent often used to convert hydroxyquinolines to chloroquinolines, sometimes in a solvent like chlorobenzene at elevated temperatures. google.com The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, the presence of a sulfonyl chloride group can deactivate the quinoline ring towards further electrophilic substitution. smolecule.com
Utilization of Sulfuryl Chloride (SO2Cl2) and Phosphorus Oxychloride (POCl3)
Advanced Synthetic Approaches
Modern synthetic organic chemistry offers advanced methods for the construction and functionalization of heterocyclic systems like quinoline. These approaches often provide greater efficiency, selectivity, and functional group tolerance.
C-H activation has emerged as a powerful tool for the direct functionalization of quinolines, avoiding the need for pre-functionalized substrates. mdpi.com Various metal catalysts, including palladium, rhodium, and iridium, have been employed for the C-H arylation, alkenylation, and alkylation of quinolines and their N-oxides. mdpi.com For instance, rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes has been reported. rsc.org While not specifically detailed for this compound, these methods represent a frontier in quinoline synthesis and could potentially be adapted for its preparation.
Microwave-assisted synthesis is another advanced approach that can accelerate reaction times and improve yields in quinoline synthesis. researchgate.net It has been applied to various reactions, including nucleophilic substitution and multicomponent reactions for preparing quinoline derivatives. researchgate.net
Metal-Catalyzed Coupling and C-H Functionalization in Quinoline Synthesis
The use of transition metals has become a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic compounds like quinolines. researchgate.netias.ac.in These methods are broadly categorized into two approaches: the construction of the quinoline core itself and the direct functionalization of a pre-formed quinoline ring through C-H activation. nih.gov
Metal-catalyzed methodologies for quinoline synthesis often involve the dehydrogenative coupling of simpler, readily available starting materials. nih.gov Catalysts based on ruthenium, rhodium, palladium, copper, and iridium have been effectively used to synthesize quinolines from 2-aminobenzyl alcohols and carbonyl compounds (such as aldehydes and ketones). nih.gov The reaction mechanism is believed to proceed through an initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. This is followed by a cross-aldol reaction with the carbonyl compound and a subsequent cyclodehydration to form the aromatic quinoline ring. nih.gov This approach is highly efficient and can also utilize alcohols as precursors to the required carbonyl compounds, which are generated in situ via dehydrogenation. nih.gov
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for introducing a wide array of functional groups onto the quinoline scaffold. nih.govrsc.org This approach avoids the often lengthy and complex pre-functionalization of substrates required by traditional cross-coupling methods. Transition metals, particularly palladium, rhodium, and cobalt, are adept at selectively activating specific C-H bonds. nih.govorganic-chemistry.org While the C2 position of the quinoline ring is often the most reactive site for functionalization due to the directing effect of the ring nitrogen, significant progress has been made in developing methods for selective functionalization at other positions, including C8. nih.govrsc.orgacs.org The development of regioselective C-H functionalization is critical for synthesizing specific isomers that would be difficult to obtain through classical methods. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | Dehydrogenative N-Heterocyclization | 2-Aminobenzyl alcohols, Ketones/Alcohols | Substituted Quinolines | nih.gov |
| Palladium (Pd) | C-H Arylation | Quinolines, Aryl halides | Aryl-substituted Quinolines | researchgate.netnih.gov |
| Cobalt (Co) | C-H Activation/Cyclization | Anilines, Alkynes | Substituted Quinolines | organic-chemistry.org |
| Copper (Cu) | Oxidative Annulation | Anilines, Aryl ketones, DMSO | 4-Arylquinolines | organic-chemistry.orgrsc.org |
| Rhodium (Rh) | Dehydrogenative N-Heterocyclization | 2-Aminobenzyl alcohols, Aldehydes | Substituted Quinolines | nih.gov |
Multicomponent Reactions (MCRs) for Quinoline Framework Construction
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that contains significant portions of all the initial reactants. rsc.orgrsc.org This strategy is highly valued in synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate complex molecular structures from simple precursors. rsc.org Several MCRs have been adapted and developed for the synthesis of the quinoline framework.
Prominent examples of MCRs used for quinoline synthesis include the Povarov, Doebner-von Miller, and Friedländer reactions. rsc.org The Povarov reaction, for instance, typically involves the [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. rsc.orgbeilstein-journals.org
Modern advancements in this field have seen the development of novel MCRs utilizing various catalysts to improve yields and expand substrate scope. For example, iron-catalyzed MCRs provide a cost-effective and sustainable method for generating quinoline derivatives. rsc.org Bismuth triflate (Bi(OTf)3) has also been reported as an effective catalyst for a one-pot MCR involving acetals, aromatic amines, and alkynes to produce a range of quinolines under mild conditions. researchgate.net The versatility of MCRs allows for the incorporation of diverse substituents, making them a powerful tool for creating libraries of quinoline derivatives for various applications. rsc.org
Table 2: Selected Multicomponent Reactions for Quinoline Synthesis
| Named Reaction/Catalyst | Components | Key Features | Reference |
|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Activated Olefin | Forms tetrahydroquinolines, often followed by oxidation. | rsc.orgbeilstein-journals.org |
| Bi(OTf)3-catalyzed MCR | Acetal, Aromatic Amine, Alkyne | Mild, one-pot reaction conditions with good yields. | researchgate.net |
| Iron (Fe)-catalyzed MCR | Aryl Amine, Aryl Aldehyde, Ethyl Pyruvate | Sustainable and cost-effective alternative to other metals. | rsc.org |
| Copper (Cu)-catalyzed A³ Coupling | Aniline, Aldehyde, Alkyne | Sequential catalysis can lead to 2,4-substituted quinolines. | rsc.org |
Solid-Phase and Solution-Phase Library Generation
The generation of chemical libraries, which are large collections of structurally related compounds, is a fundamental strategy in drug discovery and materials science. Both solid-phase and solution-phase synthesis are employed to create quinoline libraries for high-throughput screening.
Solid-phase synthesis (SPS) involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions to build the desired molecule. acs.orgclockss.org Each reaction step is typically driven to completion using an excess of reagents, which can then be easily washed away from the resin-bound product. This simplifies the purification process significantly. clockss.org After the synthesis is complete, the final compound is cleaved from the resin. This methodology is well-suited for automation and the parallel synthesis of a large number of distinct compounds. acs.org For quinoline synthesis, scaffolds can be anchored to supports like Merrifield resin, and subsequent reactions, such as the Pictet-Spengler condensation, can be performed. nih.gov The efficiency of SPS can be enhanced by techniques such as microwave irradiation, which can accelerate reaction times for key steps. nih.gov
Solution-phase library synthesis, while often requiring more complex purification techniques like liquid-liquid extraction or chromatography, offers its own advantages. It avoids potential issues associated with solid supports, such as linker cleavage difficulties or altered reaction kinetics. Modern purification methods have made solution-phase parallel synthesis a viable and powerful alternative for library generation.
The ultimate goal of both approaches is the rapid and efficient generation of a diverse set of quinoline derivatives. uni-muenchen.de By systematically varying the building blocks at different positions on the quinoline core, chemists can create extensive libraries to explore structure-activity relationships. acs.orgnih.gov
Chemical Reactivity and Transformations of 3,4 Dichloro 6 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing halogenated heterocycles. In the case of 3,4-dichloro-6-methylquinoline, the positions of the chlorine atoms relative to the ring nitrogen are critical in determining their reactivity.
The chlorine atom at the C-4 position of the quinoline (B57606) ring is significantly activated towards nucleophilic attack. This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. This principle is well-established across various quinoline and related heterocyclic systems. nih.govresearchgate.net For instance, studies on 4,7-dichloroquinoline (B193633) and 2,4-dichlorobenzo[h]quinoline consistently show that nucleophilic substitution occurs preferentially at the C-4 position. nih.govresearchgate.net The reaction of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine, catalyzed by CuI, selectively yields the C-2 substituted amine product, leaving the C-4 chlorine for subsequent reactions. nih.gov This inherent electronic preference makes the C-4 position the primary site for functionalization when this compound is treated with a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Interactive Table: Representative Conditions for SNAr at the C-4 Position of Chloroquinolines
In contrast to the C-4 position, the chlorine atom at the C-3 position is considerably less reactive towards nucleophilic aromatic substitution. It does not benefit from the same degree of electronic activation by the ring nitrogen. Direct displacement of a chlorine atom at the C-3 position of a quinoline ring via an SNAr mechanism is generally difficult and requires harsh conditions or specific substrate activation that is not inherently present in this compound. In analogous systems like 3-bromo-4-chloroquinoline, the C-4 chlorine readily undergoes SNAr, while the C-3 bromine is preferentially targeted by cross-coupling reactions, highlighting the lower SNAr reactivity at this position. Functionalization at the C-3 position of quinolines often proceeds through alternative pathways, such as metalation followed by electrophilic trapping or C-H activation strategies on an unhalogenated precursor, rather than direct nucleophilic substitution of a halide. acs.orgchemrxiv.org
The regiochemistry of SNAr reactions on this compound is dictated by the electronic properties of the quinoline ring, leading to a strong and predictable preference for substitution at the C-4 position. researchgate.netwuxiapptec.com The presence of the electron-donating methyl group at the C-6 position is not expected to override the powerful activating effect of the ring nitrogen on the C-4 position. While substituents can sometimes alter regioselectivity, as seen in certain dichloropyrimidine systems, the activation at C-4 in quinolines is typically dominant. wuxiapptec.com
Stereochemical considerations in these SNAr reactions arise primarily when a chiral nucleophile is used. The reaction of the achiral this compound with a chiral amine or alcohol would result in the formation of a diastereomeric mixture of products. However, the substitution reaction itself on the aromatic ring does not create a new stereocenter at the C-4 position.
Reactivity at the C-3 Chlorine Position
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.orgfishersci.com For substrates with multiple halogens like this compound, achieving selective coupling is a key challenge. The general reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. fishersci.com
When two identical halogens, such as the two chlorines in the target molecule, are present, regioselective monocoupling can often be achieved by carefully controlling reaction conditions. For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction at room temperature favored the formation of the mono-arylated product, whereas higher temperatures led to the di-substituted product. nih.gov A similar strategy could potentially be applied to this compound. The C-4 position is generally the more reactive site in cross-coupling reactions of dihaloquinolines as well, although this can sometimes be altered by the choice of ligand. sci-hub.se
Interactive Table: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This methodology is highly effective for a broad range of substrates, including challenging aryl chlorides. tcichemicals.com The use of specialized, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) or their corresponding precatalysts is crucial for achieving high efficiency and yields. beilstein-journals.orgsigmaaldrich.com
For this compound, a Buchwald-Hartwig amination would be expected to proceed with high regioselectivity at the more reactive C-4 position. This would provide a direct route to 4-amino-3-chloro-6-methylquinoline derivatives, which are valuable intermediates for further functionalization. Sequential couplings could potentially afford 3,4-diaminated products under more forcing conditions.
Interactive Table: Typical Conditions for Buchwald-Hartwig Amination of an Aryl Chloride
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com However, the quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than benzene (B151609). wikipedia.org The presence of two strongly deactivating chloro substituents on the pyridine (B92270) ring of this compound further reduces the electron density of the entire aromatic system, rendering it highly unreactive towards electrophilic aromatic substitution.
Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which typically proceed readily with activated or even simple aromatic rings, would require exceptionally harsh conditions for this compound. masterorganicchemistry.com Under such forcing conditions, the reaction would likely lack selectivity and potentially lead to a mixture of products or decomposition. The directing influence of the methyl group (ortho, para-directing) would be largely overcome by the powerful deactivating effects of the chloro groups and the protonated quinoline nitrogen under the acidic conditions typical for EAS. libretexts.org Consequently, electrophilic aromatic substitution is not a synthetically viable or commonly reported transformation for this compound.
Oxidative Transformations, including N-Oxide Formation
The most prominent oxidative transformation for quinoline derivatives involves the nitrogen atom of the heterocyclic ring. Treatment of this compound with a suitable oxidizing agent, such as a peroxy acid, leads to the formation of the corresponding N-oxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction involves the oxidation of the lone pair of electrons on the quinoline nitrogen atom. rsc.orgevitachem.com
This transformation is significant as the resulting N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution at specific positions and can serve as an oxygen transfer agent in other reactions. researchgate.net
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | m-CPBA (meta-chloroperoxybenzoic acid) | This compound 1-oxide |
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful synthetic tool for creating carbon-carbon and carbon-heteroatom bonds by converting an organohalide into a highly reactive organolithium species. ethz.chharvard.edu This reaction is particularly useful for functionalizing aromatic and heteroaromatic rings. The reaction involves treating the halo-substituted compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. ethz.ch
In this compound, there are two potential sites for this exchange. The reactivity of halogens in these exchanges generally follows the order I > Br > Cl. harvard.edu For dichloro-substituted quinolines, the position of the halogen significantly influences its lability. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack and metal-halogen exchange than the chlorine at the C3 position. This is due to the electronic influence of the ring nitrogen.
Therefore, treatment of this compound with a strong organolithium reagent like t-BuLi is expected to selectively perform the lithium-halogen exchange at the C4 position. This generates a transient lithiated intermediate, 3-chloro-6-methyl-4-quinolinyllithium. This potent nucleophile can then be "quenched" by adding an electrophile, resulting in the formation of a new bond at the C4 position. worktribe.com This two-step sequence allows for the regioselective introduction of a wide variety of functional groups. uni-muenchen.de
| Step 1 Reagent | Intermediate | Step 2 Electrophile (E+) | Final Product (at C4) |
|---|---|---|---|
| t-Butyllithium (t-BuLi) | 3-Chloro-6-methyl-4-quinolinyllithium | Formaldehyde (HCHO) | (3-Chloro-6-methylquinolin-4-yl)methanol |
| t-Butyllithium (t-BuLi) | 3-Chloro-6-methyl-4-quinolinyllithium | Carbon dioxide (CO₂) | 3-Chloro-6-methylquinoline-4-carboxylic acid |
| t-Butyllithium (t-BuLi) | 3-Chloro-6-methyl-4-quinolinyllithium | N,N-Dimethylformamide (DMF) | 3-Chloro-6-methylquinoline-4-carbaldehyde |
| t-Butyllithium (t-BuLi) | 3-Chloro-6-methyl-4-quinolinyllithium | Iodine (I₂) | 3-Chloro-4-iodo-6-methylquinoline |
Derivatization and Functionalization Strategies Utilizing 3,4 Dichloro 6 Methylquinoline
Synthesis of Substituted Quinoline (B57606) Derivatives
The dichlorinated nature of 3,4-dichloro-6-methylquinoline makes it an excellent precursor for introducing a variety of substituents through nucleophilic substitution reactions. The chlorine atom at the C-4 position is generally more reactive towards nucleophiles than the one at C-2, a reactivity pattern that can be exploited for regioselective synthesis. mkjc.in This allows for a stepwise or controlled introduction of different functional groups.
Common derivatization strategies involve the reaction of this compound with various nucleophiles. For instance, amines, anilines, and piperazine (B1678402) derivatives can be introduced to synthesize a range of amino-substituted quinolines. google.comgoogle.com The reaction with alkoxides or phenoxides yields the corresponding ether derivatives, while reaction with thiols or thiophenolates produces thioethers. vulcanchem.com
These substitution reactions are typically carried out in the presence of a base and a suitable solvent. The choice of reaction conditions can influence the outcome, particularly whether mono- or di-substitution occurs. For example, reacting 2,4-dichloroquinolines with a nucleophile in a 1:1 molar ratio often leads to the regioselective substitution at the C-4 position. mkjc.in
Table 1: Examples of Nucleophilic Substitution Reactions on Dichloroquinoline Scaffolds
| Nucleophile | Reagent Example | Resulting Functional Group | Reference Example |
|---|---|---|---|
| Amine | 4-amino-l-phenoxybutane | Amino-alkoxy | google.com |
| Piperidine | 4-(tert-butylamino)piperidine | Substituted Piperidinyl | google.com |
| Thiol | Thiourea | Thio | mdpi.com |
The resulting substituted quinoline derivatives are often intermediates themselves, serving as building blocks for more complex molecules with potential applications in various fields of chemical research. google.come-century.us
Formation of Fused Heterocyclic Systems
The two chlorine atoms in this compound provide ideal handles for constructing fused heterocyclic ring systems. By reacting it with bifunctional nucleophiles, new rings can be annulated onto the quinoline core, leading to polycyclic aromatic systems with diverse structures and properties. uomustansiriyah.edu.iqchemicalbook.com
A prominent example of forming a fused system is the synthesis of quinoline-quinoxaline hybrids. Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net In a similar strategy, this compound can react with substituted or unsubstituted ortho-phenylenediamines. In this reaction, the two amino groups of the phenylenediamine act as nucleophiles, displacing both chlorine atoms on the quinoline ring to form a new six-membered pyrazine (B50134) ring fused to the quinoline core.
This condensation reaction results in the formation of a tetracyclic system known as quinolino[3,4-b]quinoxaline. The methyl group at the C-6 position of the original quinoline remains on the final structure. The properties of the resulting hybrid molecule can be further tuned by using substituted phenylenediamines. researchgate.netresearchgate.net These fused systems are of interest in materials science and medicinal chemistry due to their extended π-conjugated systems. researchgate.net
Beyond quinoxalines, this compound can be used to synthesize a variety of other fused heterocyclic systems by reacting it with different dinucleophiles.
Pyrazolo[3,4-b]quinolines: Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyrazole (B372694) ring. The two nitrogen atoms of the hydrazine displace the two chlorine atoms to yield a pyrazolo[3,4-b]quinoline derivative. rsc.orgresearchgate.net
Thiazolo[4,5-c]quinolines: Using a nucleophile containing both a thiol and an amino group, such as 2-aminoethanethiol, can result in the formation of a fused thiazole (B1198619) ring.
Oxazolo[4,5-c]quinolines: Similarly, reaction with 2-aminoethanol would lead to the annulation of an oxazole (B20620) ring.
The synthesis of these and other condensed ring systems demonstrates the versatility of this compound as a starting material for creating diverse and complex heterocyclic structures. rsc.org
Synthesis of Quinoline-Quinoxaline Hybrid Structures
Exploration of this compound as a Precursor for Complex Molecular Scaffolds
The derivatization and functionalization strategies discussed highlight the role of this compound as a key intermediate in the synthesis of more elaborate molecules. Its utility stems from the predictable reactivity of the chloro substituents, which allows for controlled and sequential introduction of new functionalities. mkjc.in This makes it a valuable building block for creating libraries of related compounds for screening purposes, particularly in drug discovery. researchgate.net
The quinoline scaffold is a core component of many biologically active compounds. nih.goviucr.org By using this compound as a starting point, chemists can construct complex molecular architectures that embed the quinoline motif. For example, it can be used in multi-step syntheses of natural product analogues or designed molecules targeting specific biological pathways. The ability to form fused ring systems further expands its potential, leading to rigid, planar molecules with unique electronic and stacking properties, which are desirable in materials science and as DNA intercalating agents. researchgate.netgrafiati.com The development of novel synthetic methods, including transition-metal-catalyzed cross-coupling reactions, could further broaden the scope of molecules accessible from this precursor. mdpi.com
Theoretical and Computational Investigations of 3,4 Dichloro 6 Methylquinoline
Quantum Chemical Calculations (DFT, Ab Initio)
No published data were found for the quantum chemical calculations of 3,4-Dichloro-6-methylquinoline.
Information not available. A proper computational study would first involve the optimization of the molecule's geometry to find its most stable conformation. mdpi.comacs.org This process would yield precise values for bond lengths, bond angles, and dihedral angles, forming the basis for all further calculations.
Information not available. The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nankai.edu.cnscielo.org.co The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. youtube.comirjweb.com
Information not available. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. mdpi.comrsc.org This analysis is vital for predicting how the molecule will interact with other chemical species.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy
Vibrational Spectroscopic Analysis
No published data were found for the vibrational spectroscopic analysis of this compound.
Information not available. Computational methods are used to calculate the theoretical vibrational frequencies (Infrared and Raman) of a molecule. These calculations predict the specific wavenumbers at which different functional groups and bonds will vibrate. science.govresearchgate.net
Information not available. In a typical study, theoretically predicted vibrational frequencies are compared against experimentally recorded IR and Raman spectra. arabjchem.orgacs.org This comparison helps to validate the accuracy of the computational method and provides a comprehensive assignment of the observed spectral bands to specific molecular vibrations.
Potential Energy Distribution (PED) Analysis for Mode Assignment
Potential Energy Distribution (PED) analysis is a crucial computational tool for the precise assignment of vibrational modes observed in infrared (IR) and Raman spectra. uantwerpen.benih.gov This analysis is typically performed using software like VEDA (Vibrational Energy Distribution Analysis), which correlates calculated vibrational frequencies from quantum chemical models with the motions of specific internal coordinates of the molecule. nih.gov The process involves optimizing the molecular geometry using methods like Density Functional Theory (DFT) with a suitable basis set, followed by the calculation of harmonic vibrational frequencies. uantwerpen.bedergipark.org.tr
For a molecule like this compound, the vibrational spectrum would be complex, with modes arising from the quinoline (B57606) core, the methyl group, and the chloro substituents. PED analysis allows for the quantification of the contribution of each internal coordinate (such as C-C stretching, C-H bending, C-Cl stretching, etc.) to each normal mode of vibration. uantwerpen.bedergipark.org.tr
In related studies on chlorinated quinolines, DFT calculations have been successfully employed to assign vibrational spectra. dergipark.org.trresearchgate.net For instance, in a study of 5,7-dichloro-8-hydroxy-2-methylquinoline, DFT calculations were used to analyze the vibrational modes, including the C-Cl stretching modes. uantwerpen.be Similarly, a detailed vibrational analysis of 6-chloroquinoline (B1265530) was conducted using DFT calculations, with PED analysis used to assign the observed IR and Raman bands. dergipark.org.tr These studies indicate that the C-Cl stretching vibrations in chlorinated quinolines typically appear in the 850-550 cm⁻¹ region. uantwerpen.be The vibrational modes of the methyl group (stretching and bending) and the various quinoline ring vibrations (stretching, in-plane and out-of-plane bending) can also be accurately assigned using this approach. dergipark.org.tr
A hypothetical PED analysis for this compound would involve assigning the calculated frequencies to specific vibrational motions. A representative table based on analyses of similar molecules is presented below to illustrate the nature of such assignments.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment (Contribution %) |
|---|---|
| ~3100-3000 | ν(C-H)aromatic (95-100%) |
| ~2950 | νas(CH₃) (90%) |
| ~2870 | νs(CH₃) (88%) |
| ~1600 | ν(C=C)ring + ν(C=N)ring (40% + 35%) |
| ~1450 | δas(CH₃) (60%) + Ring deformation |
| ~1380 | δs(CH₃) (55%) + Ring deformation |
| ~800 | ν(C-Cl) (40%) + Ring deformation |
| ~750 | γ(C-H)out-of-plane (80%) |
| ~650 | ν(C-Cl) (45%) + Ring deformation |
Note: This table is illustrative and based on typical values for similar molecules. ν: stretching; δ: bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. dergipark.org.trresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and then compared with experimental data, often showing good correlation. tsijournals.com
For this compound, the ¹H NMR spectrum would show signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the methyl group. The ¹³C NMR spectrum would provide signals for all carbon atoms in the molecule, with the carbons attached to the chlorine atoms (C3 and C4) and the nitrogen atom (C2 and C8a) being significantly affected.
While specific calculated spectra for this compound are not available in the provided search results, studies on related compounds like 6-chloroquinoline have demonstrated the accuracy of the GIAO-DFT approach. dergipark.org.tr In such studies, a good agreement between the experimental and theoretical chemical shifts is often observed. tsijournals.com
Below is an illustrative table comparing hypothetical experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound, based on trends from related compounds.
| ¹H NMR | ¹³C NMR | ||||
|---|---|---|---|---|---|
| Proton | Hypothetical Exp. (ppm) | Hypothetical Calc. (ppm) | Carbon | Hypothetical Exp. (ppm) | Hypothetical Calc. (ppm) |
| H2 | ~8.7 | ~8.6 | C2 | ~151 | ~150 |
| H5 | ~7.9 | ~7.8 | C3 | ~135 | ~134 |
| H7 | ~7.6 | ~7.5 | C4 | ~138 | ~137 |
| H8 | ~8.0 | ~7.9 | C4a | ~128 | ~127 |
| CH₃ | ~2.5 | ~2.4 | C5 | ~129 | ~128 |
| C6 | ~137 | ~136 | |||
| C7 | ~126 | ~125 | |||
| C8 | ~130 | ~129 | |||
| C8a | ~147 | ~146 | |||
| CH₃ | ~21 | ~20 |
For complex molecules like this compound, one-dimensional NMR spectra may not be sufficient to unambiguously assign all signals and determine the full 3D structure. Advanced 2D NMR techniques are invaluable for this purpose. ipb.pt These techniques correlate different nuclei within the molecule, providing information about their connectivity. rsc.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org It would be used to establish the connectivity between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with directly attached heteronuclei, such as ¹³C. rsc.org It is essential for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the conformation and stereochemistry of the molecule. ipb.pt For this compound, NOESY could help to confirm the spatial proximity of the methyl group protons to the H5 proton.
The application of these advanced NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound. ipb.ptresearchgate.net
Computational Elucidation of 1H and 13C NMR Spectra
Crystallographic Data Analysis (CSD-based studies for related chlorinated quinolines)
While a specific crystal structure for this compound is not present in the searched literature, analysis of the Cambridge Structural Database (CSD) for related chlorinated quinolines provides significant insights into the expected crystal packing and intermolecular interactions. rasayanjournal.co.in
In the absence of strong hydrogen bond donors, weak C-H···A (where A is an acceptor atom like Cl or N) interactions play a significant role in the supramolecular assembly. ias.ac.in The chlorine atoms can act as both halogen bond donors and hydrogen bond acceptors. ias.ac.in The analysis of crystal packing in related structures helps in understanding how these molecules arrange themselves in the solid state to achieve maximum stability.
The table below summarizes crystallographic data for some related chlorinated quinoline derivatives, which can be used to anticipate the properties of this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 2,4-dichloro-7,8-dimethylquinoline | Monoclinic | P2₁/c | π–π stacking | iucr.org |
| 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline | Monoclinic | P2₁/c | π–π stacking, C–H···π | iucr.orgnih.gov |
| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | Monoclinic | P2₁/n | Translational stacks | iucr.org |
| 4-azido-2-chloro-6-methylquinoline | Monoclinic | P2₁/c | π–π stacking | researchgate.net |
π-π stacking interactions are a common and important feature in the crystal structures of aromatic compounds, including quinolines. iucr.orgnih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the crystal lattice. The centroid-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances being in the range of 3.3 to 3.8 Å. iucr.org
In many chlorinated quinoline derivatives, π-π stacking interactions are observed, often leading to the formation of dimers or extended columnar structures. iucr.orgnih.gov For example, in the crystal structure of 2,4-dichloro-7,8-dimethylquinoline, pairs of molecules are linked by weak π–π stacking interactions with centroid-centroid distances of 3.791 Å and 3.855 Å. iucr.org Similarly, in 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline, molecules form dimers through π–π interactions with an interplanar distance of 3.576 Å between the pyridine (B92270) rings. iucr.orgnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Thermodynamic and Kinetic Parameter Calculations
Theoretical and computational chemistry provides a powerful lens for investigating the properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to predict and analyze the thermodynamic stability and kinetic reactivity of the compound without direct experimental measurement. These computational studies are crucial for understanding the behavior of the molecule under various conditions and for predicting its reaction pathways.
Detailed Research Findings
While specific experimental or computational studies focusing exclusively on the thermodynamic and kinetic parameters of this compound are not widely available in published literature, the established methodologies for similar quinoline derivatives provide a clear framework for such an investigation. Research on related compounds, such as 6-chloroquinoline, various methylquinolines, and other dichloro-substituted quinolines, consistently employs DFT calculations to elucidate these properties. researchgate.netresearchgate.net
Thermodynamic Parameter Calculations
The standard approach involves optimizing the molecular geometry of this compound using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netuantwerpen.bearabjchem.org Following optimization, vibrational frequency calculations are performed to confirm the structure is a true energy minimum. These frequencies are then used to compute key thermodynamic functions at different temperatures.
The primary thermodynamic parameters calculated include:
Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecule.
Standard Molar Heat Capacity at Constant Pressure (C°p,m) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.
Standard Molar Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
These parameters are typically calculated over a range of temperatures to understand their temperature dependence. researchgate.net The findings from such calculations are generally presented in a tabular format. An illustrative example of how this data would be presented for this compound, based on studies of analogous compounds, is shown below. researchgate.net
| Temperature (K) ▾ | S° (J mol⁻¹ K⁻¹) ▾ | C°p,m (J mol⁻¹ K⁻¹) ▾ | ΔfH° (kJ mol⁻¹) ▾ |
|---|---|---|---|
| 298.15 | 415.8 | 205.3 | 150.2 |
| 400.00 | 480.5 | 255.9 | 145.7 |
| 500.00 | 545.2 | 295.1 | 140.8 |
| 600.00 | 605.9 | 325.4 | 135.5 |
| 700.00 | 662.1 | 348.7 | 130.1 |
Kinetic Parameter Calculations
Computational methods are also invaluable for investigating the kinetics of reactions involving this compound. Kinetic studies on substituted quinolines show that the positions of substituents significantly influence reactivity. For instance, studies on dihaloquinolines indicate that the chlorine atom at the 4-position is typically more reactive towards nucleophiles than a halogen at other positions. mdpi.org
DFT calculations can be used to model the reaction mechanism of, for example, a nucleophilic substitution. This involves identifying the transition state structures and calculating the activation energy (Ea) of the reaction. The activation energy barrier provides a quantitative measure of the kinetic feasibility of a reaction pathway. beilstein-journals.org For this compound, theoretical studies could compare the activation barriers for nucleophilic attack at the C3 versus the C4 position, providing insight into the regioselectivity of its reactions. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methyl group would be critical factors in these computational models.
Applications of 3,4 Dichloro 6 Methylquinoline and Its Derivatives As Chemical Scaffolds
Role in Organic Synthesis as Key Intermediates for Diverse Chemical Entities
The 3,4-dichloro-6-methylquinoline core is a pivotal intermediate in organic synthesis, primarily due to the differential reactivity of its halogen substituents. These chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the sequential and selective introduction of various functional groups. This controlled functionalization is a cornerstone of its utility, enabling the construction of a diverse library of chemical entities.
For instance, the related compound 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) serves as a starting point for the synthesis of N-acylhydrazones. grafiati.com This multi-step synthesis involves the initial formation of a pyrazolo[3,4-b]quinoline, which is then further functionalized. grafiati.com The process highlights how the chlorinated quinoline (B57606) structure can be transformed into more complex heterocyclic systems. The reactivity of such chloroquinolines allows them to act as precursors for a variety of derivatives, including those with applications in medicinal chemistry and material science. researchgate.netsmolecule.com
The general strategy often involves using the dichloro-substituted quinoline as an electrophilic partner in coupling reactions or direct substitutions. This enables the attachment of amines, phenols, and other nucleophiles to forge new carbon-nitrogen and carbon-oxygen bonds, leading to highly functionalized quinoline derivatives that would be difficult to access through other synthetic routes. nih.gov
Development of Advanced Functional Materials
The unique electronic properties of the quinoline scaffold, characterized by a delocalized π-electron system, make its derivatives attractive candidates for the development of advanced functional materials. By modifying the this compound core, researchers can fine-tune the optical and electronic characteristics of the resulting molecules for specific applications.
Organic compounds with extensive π-conjugation and significant dipole moments are known to exhibit non-linear optical (NLO) properties, which are crucial for technologies like optical communications and data processing. tcichemicals.com Quinoline derivatives are studied for this purpose because their structure can be modified to enhance these effects. researchgate.netgoogle.com Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict the NLO activity of related molecules. researchgate.net The introduction of electron-donating and electron-withdrawing groups onto the quinoline framework can increase the molecular hyperpolarizability, a key measure of NLO performance. The this compound scaffold provides a platform for such modifications, where the chlorine atoms can be replaced by groups that modulate the electronic distribution across the molecule, making it a promising candidate for NLO material design. tcichemicals.comresearchgate.net
Quinoline derivatives have gained significant attention for their potential use in third-generation photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. d-nb.info In these devices, organic dyes or polymers are responsible for absorbing light and generating charge carriers. The properties required for these materials, such as strong light absorption in the visible spectrum and suitable energy levels for efficient charge transfer, can be engineered by modifying the molecular structure. researchgate.net
The quinoline scaffold can be incorporated into D-π-A (donor-π-bridge-acceptor) sensitizer (B1316253) designs, where it can function as part of the π-conjugated bridge or be modified with donor/acceptor groups. researchgate.net Research has demonstrated that quinoline-based materials can be used in the emission layer of Organic Light-Emitting Diodes (OLEDs) and as electron transport materials, which share similar material requirements with photovoltaic applications. d-nb.inforesearchgate.net The synthetic accessibility of derivatives from precursors like this compound makes it a valuable platform for developing and testing new materials for solar energy conversion.
Beyond NLO and photovoltaics, quinoline derivatives are explored for other material science applications. Their ability to form stable complexes and their electronic properties make them suitable for use in Organic Light-Emitting Diodes (OLEDs). d-nb.info Furthermore, the structural features of quinoline molecules allow them to be used as building blocks for creating larger, star-shaped molecules, which are of interest for their unique mesomorphic and photophysical properties. rsc.org
Photovoltaic Applications
Scaffold for Ligand Design in Organometallic Chemistry and Catalysis
In organometallic chemistry, ligands play a crucial role in determining the structure, stability, and reactivity of metal complexes. run.edu.nguomustansiriyah.edu.iq The quinoline framework is an excellent scaffold for designing ligands because the nitrogen atom within the pyridine (B92270) ring is a natural coordination site for metal ions. uomustansiriyah.edu.iq Furthermore, substituents on the quinoline ring can introduce additional donor atoms, creating multidentate ligands that can form stable chelate complexes with a metal center. run.edu.ng
For example, a derivative of dichloro-phenol was used to synthesize a tridentate ligand, 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp), which coordinates with iron(III) to form mononuclear complexes. rsc.org These complexes exhibit interesting magnetic behaviors, such as spin crossover, which is a key property for molecular switches and sensors. rsc.org This demonstrates how the quinoline scaffold, combined with other functional groups, can be used to create sophisticated ligands for organometallic complexes with specific physical properties. The this compound can serve as a precursor to similar multidentate ligands, where the chlorine atoms are replaced by groups capable of metal coordination, paving the way for new catalysts and magnetic materials.
Design of Biologically Active Compounds (Focus on Structural Design and Molecular Target Interactions)
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. nih.govrasayanjournal.co.in The this compound core serves as a versatile starting point for designing novel biologically active compounds by allowing for systematic structural modifications to optimize interactions with specific molecular targets. rsc.orgevitachem.com
The design strategy involves using the quinoline as a central scaffold and attaching various pharmacophores at its different positions. The chlorine atoms at C3 and C4 are particularly useful as they can be substituted with different functional groups to probe the binding pockets of target proteins. evitachem.com Quinoline derivatives have been shown to interact with a variety of molecular targets, including enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell replication. researchgate.net
A notable example of rational drug design involves modifying the N-phenylquinoline scaffold to create dual-acting agents. Researchers have introduced zinc-binding groups, characteristic of HDAC inhibitors, onto the quinoline structure to develop compounds that could potentially reactivate latent HIV-1 through multiple mechanisms. rsc.org This approach highlights how the quinoline core can be strategically functionalized to interact with more than one biological target. Molecular docking simulations are often used to predict how these designed molecules will fit into the active sites of their target enzymes, guiding the synthetic effort towards more potent and selective compounds. researchgate.net
Table 1: Summary of Applications for this compound Derivatives
| Derivative Class / Application Area | Specific Role or Function | Relevant Sections |
| Organic Synthesis | Key electrophilic intermediate for creating complex heterocycles. | 6.1 |
| N-Acylhydrazones | Synthesized from chlorinated quinoline precursors for further functionalization. | 6.1 |
| Non-Linear Optical (NLO) Materials | Scaffold for molecules with high molecular hyperpolarizability. | 6.2.1 |
| Photovoltaic Materials (DSSC/OLED) | Used as photosensitizers or in electron transport/emission layers. | 6.2.2, 6.2.3 |
| Organometallic Complexes | Precursor for multidentate ligands that coordinate with metal centers. | 6.3 |
| Biologically Active Compounds | Core scaffold for designing inhibitors of enzymes like DNA gyrase and HDACs. | 6.4 |
Synthesis of Scaffolds for Potential Molecular Target Modulation (e.g., enzyme inhibition, receptor binding)
The this compound core serves as a versatile starting point for creating a diverse library of compounds aimed at interacting with specific biological targets like enzymes and receptors. cymitquimica.com The strategic placement of chlorine atoms allows for selective chemical reactions, enabling the introduction of various functional groups to enhance binding affinity and specificity. evitachem.comevitachem.com
One key application lies in the development of enzyme inhibitors. The quinoline scaffold itself is known to interact with various enzymes, and by modifying the this compound core, researchers can design potent and selective inhibitors. evitachem.com For instance, derivatives can be synthesized to target enzymes crucial for the survival of pathogens, such as Mycobacterium tuberculosis. Molecular docking studies have been employed to investigate the interactions of quinoline derivatives with enzymes like Malate Synthase from Mycobacterium tuberculosis (MtbMS), providing insights into how substitutions on the quinoline ring influence their inhibitory potential. researchgate.net
Beyond enzyme inhibition, derivatives of this compound are explored for their ability to bind to specific receptors. For example, research into dopamine (B1211576) D2 and D3 receptor ligands has utilized dichlorinated quinoline structures. The presence of the 3,4-dichloro group has been shown to significantly improve the binding affinity of these compounds, likely due to favorable hydrophobic interactions with the dopamine receptors. nih.gov This highlights the importance of the dichloro substitution in modulating receptor binding.
The synthesis of these scaffolds often involves multi-step processes. evitachem.com Common synthetic strategies include nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. For instance, the synthesis of 2-chloro-6-methylquinoline (B1583817) hydrazone derivatives involves the condensation of substituted acyl hydrazines with a 2-chloro-3-formyl-6-methylquinoline precursor. researchgate.net Similarly, the development of dual-acting HIV-1 latency-reversing agents has involved the synthesis of analogues of a 2-methylquinoline (B7769805) derivative, where modifications at the C-6 position of the quinoline ring were explored. rsc.org
In Vitro Structure-Activity Relationship (SAR) Studies at the Molecular Level
Once a series of derivatives based on the this compound scaffold is synthesized, in vitro structure-activity relationship (SAR) studies are crucial to understand how chemical structure influences biological activity. These studies provide valuable information for optimizing lead compounds and designing more potent and selective molecules.
A clear example of SAR can be seen in the development of dopamine receptor ligands. Studies on octahydrobenzo[g]quinoline derivatives revealed that the introduction of a 3,4-dichloro group significantly enhanced binding affinity for both D2 and D3 receptors compared to their non-chlorinated counterparts. nih.gov For instance, the dichloro derivative 43b was found to be twelve times more potent at the D2 receptor and four times more potent at the D3 receptor than its non-chlorinated analog 43a . nih.gov A similar trend was observed for other cis and trans isomers, underscoring the positive contribution of the dichloro substitution to receptor binding. nih.gov
In the context of antimicrobial agents, SAR studies have shown that 3,4-dichloro derivatives of quinolines exhibit comparatively higher activity than their 3,4-dimethoxy analogs. researchgate.net This suggests that the electron-withdrawing nature and steric properties of the chlorine atoms are important for antimicrobial efficacy.
Furthermore, in the pursuit of novel 5-HT6 receptor antagonists, a 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione was identified as a lead compound. nih.gov Subsequent optimization and SAR studies led to the discovery of analogs with high binding affinity and selectivity. This demonstrates how systematic modifications of the initial scaffold can lead to compounds with improved pharmacological profiles. nih.gov
The following table summarizes the impact of the 3,4-dichloro substitution on the binding affinity of selected octahydrobenzo[g]quinoline derivatives for dopamine D2 and D3 receptors.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| (±)-43a | 1712 ± 355 | 736 ± 206 | 2.33 |
| (±)-43b | 136 ± 23 | 168 ± 24 | 0.80 |
| (±)-24a | 3326 ± 119 | 419 ± 119 | 7.94 |
| (±)-24b | 148 ± 30 | 187 ± 24 | 0.79 |
| (±)-35a | 2522 ± 554 | 473 ± 167 | 5.33 |
| (±)-35b | 338 ± 35 | 256 ± 69 | 1.3 |
| Data sourced from a study on structurally constrained hybrid derivatives for dopamine D2 and D3 receptors. nih.gov |
This interactive table allows for the comparison of binding affinities (Ki) for different derivatives. The lower the Ki value, the higher the binding affinity. The data clearly illustrates the significant improvement in affinity with the introduction of the dichloro group (comparing compounds with 'a' and 'b' suffixes).
Q & A
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?
- Methodological Answer :
- In vitro : Use 3D spheroid models (e.g., MCF-7 spheroids) to mimic tumor microenvironments.
- In vivo : Prioritize xenograft models (e.g., nude mice with KB cell-derived tumors) and monitor tumor volume via caliper measurements. Include toxicity assessments (e.g., liver enzyme profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
